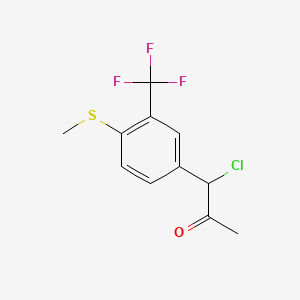
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and an ethyl group. It is used in various chemical processes and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-ethylbenzene typically involves the chlorination of 2-(3-chloropropyl)-6-ethylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation and recrystallization techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the propyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst under high pressure.
Major Products Formed
Substitution: Formation of derivatives with different functional groups such as hydroxyl, amino, or alkoxy groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbons with the removal of chlorine atoms.
科学的研究の応用
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules. It is used in the development of bioactive compounds and as a reference standard in analytical studies.
Medicine: Investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and in medicinal chemistry research.
Industry: Employed in the production of polymers, resins, and other industrial chemicals. It is used as a precursor in the manufacture of flame retardants and plasticizers.
作用機序
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-ethylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Chloro-2-(3-chloropropyl)benzene: Lacks the ethyl group, which may affect its reactivity and applications.
2-Chloro-1-(3-chloropropyl)-4-ethylbenzene: Different substitution pattern on the benzene ring, leading to variations in chemical properties and reactivity.
1-Chloro-3-(3-chloropropyl)-5-ethylbenzene: Another isomer with different substitution positions, resulting in distinct chemical behavior.
The presence of both chlorine and ethyl groups in this compound makes it a versatile compound with unique reactivity and applications compared to its analogs.
特性
分子式 |
C11H14Cl2 |
|---|---|
分子量 |
217.13 g/mol |
IUPAC名 |
2-chloro-1-(3-chloropropyl)-3-ethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3 |
InChIキー |
PDWCTEGXFSMNSQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


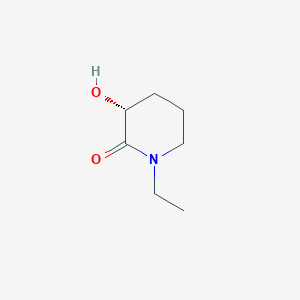
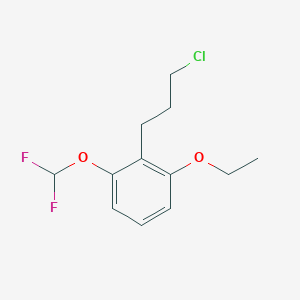
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)

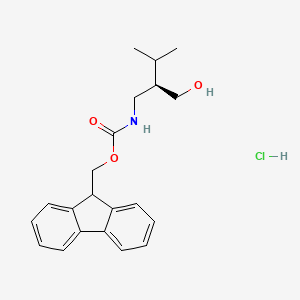
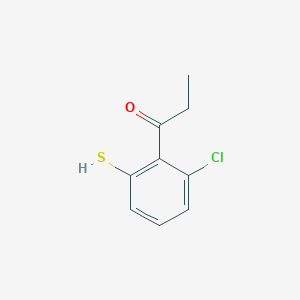
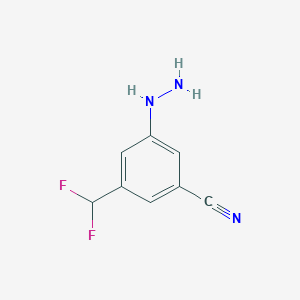
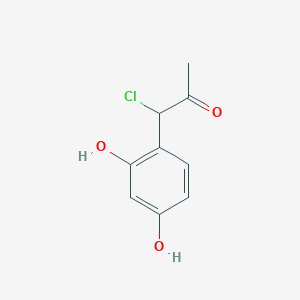


![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)

